molecular formula C22H30N2O4S B8321792 {2-[4-(4-Isopropyl-benzenesulfonylamino)-phenyl]-ethyl}-carbamic acid tert-butyl ester

{2-[4-(4-Isopropyl-benzenesulfonylamino)-phenyl]-ethyl}-carbamic acid tert-butyl ester

Cat. No. B8321792
M. Wt: 418.6 g/mol
InChI Key: HNBZSFZOUOBESG-UHFFFAOYSA-N
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Patent
US08232426B2

Procedure details

To a solution of [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester (10.75 g, 45.49 mmol) in pyridine (125 ml) at 0° C. 4-isopropyl-benzenesulfonyl chloride (10.45 g, 47.76 mmol) was added. The mixture was stirred at 0° C. for 1 h and 16 h at room temperature. After concentration in vacuo the residue was partitioned between dichloromethane and saturated aqueous NaHCO3. The organic layer was washed with water, dried over MgSO4, filtered and the solvent evaporated under reduced pressure to give the product as a brown oil (20.82 g, 50%).
Quantity
10.75 g
Type
reactant
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[NH:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=1)([CH3:4])([CH3:3])[CH3:2].[CH:18]([C:21]1[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1)([CH3:20])[CH3:19]>N1C=CC=CC=1>[C:1]([O:5][C:6](=[O:17])[NH:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][S:27]([C:24]2[CH:25]=[CH:26][C:21]([CH:18]([CH3:20])[CH3:19])=[CH:22][CH:23]=2)(=[O:29])=[O:28])=[CH:12][CH:11]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
10.75 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC1=CC=C(C=C1)N)=O
Step Two
Name
Quantity
10.45 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h and 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo the residue
CUSTOM
Type
CUSTOM
Details
was partitioned between dichloromethane and saturated aqueous NaHCO3
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCC1=CC=C(C=C1)NS(=O)(=O)C1=CC=C(C=C1)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.82 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 109.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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